Dimethylaluminium isopropoxide Dimethylaluminium isopropoxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20420015
InChI: InChI=1S/C3H7O.2CH3.Al/c1-3(2)4;;;/h3H,1-2H3;2*1H3;/q-1;;;+1
SMILES:
Molecular Formula: C5H13AlO
Molecular Weight: 116.14 g/mol

Dimethylaluminium isopropoxide

CAS No.:

Cat. No.: VC20420015

Molecular Formula: C5H13AlO

Molecular Weight: 116.14 g/mol

* For research use only. Not for human or veterinary use.

Dimethylaluminium isopropoxide -

Specification

Molecular Formula C5H13AlO
Molecular Weight 116.14 g/mol
IUPAC Name dimethyl(propan-2-yloxy)alumane
Standard InChI InChI=1S/C3H7O.2CH3.Al/c1-3(2)4;;;/h3H,1-2H3;2*1H3;/q-1;;;+1
Standard InChI Key HJYACKPVJCHPFH-UHFFFAOYSA-N
Canonical SMILES CC(C)O[Al](C)C

Introduction

Synthesis and Structural Characteristics

DMAI is synthesized via the controlled reaction of dimethylaluminum hydride with isopropanol under inert atmospheric conditions, typically at low temperatures to prevent decomposition . This method ensures high yields of a colorless liquid with a molecular weight of 116.14 g/mol. The compound’s structure features an aluminum center bonded to two methyl groups and an isopropoxide ligand, as illustrated by its canonical SMILES notation: CC(C)O[Al](C)C\text{CC(C)O[Al](C)C} .

Table 1: Physical and Chemical Properties of DMAI

PropertyValue
Boiling Point186°C (1013 hPa)
Density0.824 g/cm³
Vapor Pressure10 Torr (70°C)
StabilityStable under inert gas
FlammabilityHighly flammable

The low pyrophoricity of DMAI compared to TMA reduces handling risks, making it preferable for industrial applications .

Reactivity and Decomposition Mechanisms

DMAI’s reactivity is governed by its Al–C and Al–O bonds, which undergo cleavage under specific conditions. Density functional theory (DFT) studies reveal that on hydrogen-terminated Si(001) surfaces, DMAI decomposes into unimethylaluminum isopropoxide (AlCH3OC3H7-\text{AlCH}_3\text{OC}_3\text{H}_7) and dimethylaluminum (Al(CH3)2-\text{Al(CH}_3)_2) groups, releasing methane and isopropoxide as byproducts . The energy barriers for these reactions are remarkably low (0.22–0.35 eV), facilitating rapid surface functionalization .

In ALD processes, DMAI selectively adsorbs on double hydroxyl sites of Pt(111) facets, forming aluminum oxide (Al2O3\text{Al}_2\text{O}_3) coatings. This selectivity arises from the preferential decomposition mechanism, where residual intermediates are removed during the H2O\text{H}_2\text{O} half-cycle, regenerating reactive sites for subsequent cycles .

Applications in Thin-Film Deposition Technologies

Atomic Layer Deposition (ALD)

Table 2: Comparison of DMAI and TMA in ALD/MLD Processes

ParameterDMAITMA
PyrophoricityLowHigh
Deposition RateModerateHigh
Byproduct FormationCH4\text{CH}_4, HOC3H7\text{HOC}_3\text{H}_7CH4\text{CH}_4
Substrate SelectivityHigh (e.g., Pt(111))Low

Molecular Layer Deposition (MLD)

In atmospheric-pressure spatial MLD, DMAI reacts with ethylene glycol (EG) to form alucone films. The GPC decreases with higher deposition temperatures (100–200°C) and longer EG purge times, optimizing film uniformity . These hybrid films exhibit thermal stability up to 300°C, making them suitable for flexible electronics and barrier coatings .

Catalytic and Surface Science Applications

Future Research Directions

Future studies should explore DMAI’s potential in:

  • Advanced Coatings: Developing ultrathin Al2O3\text{Al}_2\text{O}_3 films for quantum dot devices.

  • Energy Storage: Optimizing ALD processes for solid-state battery electrolytes.

The integration of machine learning to predict DMAI’s reaction pathways could further refine deposition techniques, reducing experimental trial-and-error .

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